molecular formula C10H17ClN4O2 B13228249 N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride

Cat. No.: B13228249
M. Wt: 260.72 g/mol
InChI Key: RHNOJFVMEZQRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride involves several steps. One common method includes the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C . This reaction forms the 1,2,4-oxadiazole ring, which is then further functionalized to introduce the piperidine and acetamide groups. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and electrostatic interactions with target proteins .

Comparison with Similar Compounds

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride is unique due to its specific substitution pattern and functional groups. Similar compounds include:

Properties

Molecular Formula

C10H17ClN4O2

Molecular Weight

260.72 g/mol

IUPAC Name

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C10H16N4O2.ClH/c1-7(15)13-10(3-5-11-6-4-10)9-12-8(2)16-14-9;/h11H,3-6H2,1-2H3,(H,13,15);1H

InChI Key

RHNOJFVMEZQRPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2(CCNCC2)NC(=O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.